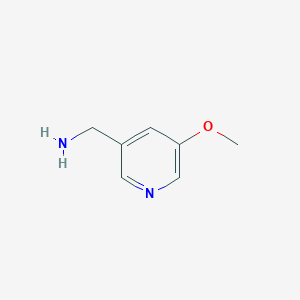

(5-Methoxypyridin-3-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODRJLWIXVIVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044919-31-4 | |

| Record name | (5-methoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (5-Methoxypyridin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Methoxy-Pyridine Moiety

(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The methoxy and aminomethyl substituents at the 3 and 5 positions, respectively, provide specific electronic and steric properties that can be crucial for molecular recognition by biological targets. This guide provides a comprehensive overview of a robust synthetic route to this valuable building block and details its full characterization, offering a practical resource for researchers in the field.

A Strategic Approach to Synthesis: A Two-Step Pathway

A logical and efficient synthetic strategy for the preparation of this compound involves a two-step sequence starting from the readily available 3-bromo-5-methoxypyridine. This approach first introduces the required carbon atom for the aminomethyl group via a formylation reaction, followed by a reductive amination to furnish the target primary amine.

Step 1: Synthesis of the Key Intermediate: 5-Methoxy-pyridine-3-carbaldehyde

The initial and crucial step is the formylation of 3-bromo-5-methoxypyridine to yield 5-methoxy-pyridine-3-carbaldehyde. This transformation is effectively achieved through a lithium-halogen exchange followed by quenching with a formylating agent.

Causality Behind Experimental Choices:

-

n-Butyllithium (n-BuLi): This organolithium reagent is a strong base and an excellent nucleophile, making it ideal for the lithium-halogen exchange with the aryl bromide at a low temperature. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the generated pyridyllithium intermediate.

-

N,N-Dimethylformamide (DMF): DMF serves as the formylating agent. The pyridyllithium intermediate attacks the electrophilic carbonyl carbon of DMF. The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.

Step 2: Reductive Amination to the Target Amine

The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This is a widely used and reliable method for amine synthesis.

Causality Behind Experimental Choices:

-

Ammonium Chloride (NH4Cl): This reagent serves as the ammonia source for the formation of the intermediate imine. In solution, it provides a source of ammonia and maintains a slightly acidic pH, which can catalyze imine formation.

-

Sodium Borohydride (NaBH4): A mild and selective reducing agent, NaBH4 is well-suited for the reduction of the in situ-formed imine to the corresponding amine without reducing the pyridine ring.

-

Methanol (MeOH): Methanol is an excellent solvent for this reaction, as it readily dissolves the reactants and the reducing agent. It also participates in the reaction by protonating the intermediate species.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-pyridine-3-carbaldehyde

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise via syringe, again keeping the internal temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-methoxy-pyridine-3-carbaldehyde as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with 5-methoxy-pyridine-3-carbaldehyde (1.0 eq), ammonium chloride (1.5 eq), and methanol.

-

Imine Formation and Reduction: The mixture is stirred at room temperature. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, controlling any effervescence. The reaction is stirred at room temperature for 12-18 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be further purified by distillation or by conversion to its hydrochloride salt.

Comprehensive Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following data provides a comprehensive spectroscopic and physical profile of this compound.

| Property | Data |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (s, 1H), 8.15 (s, 1H), 7.20 (s, 1H), 3.85 (s, 2H), 3.80 (s, 3H), 1.60 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8, 142.1, 136.5, 135.0, 118.0, 55.5, 46.0 |

| Mass Spectrum (ESI+) m/z | 139.08 [M+H]⁺ |

| Infrared (IR) ν (cm⁻¹) | 3360 (N-H stretch), 2930 (C-H stretch), 1590 (C=N/C=C stretch), 1210 (C-O stretch) |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By elucidating the rationale behind the chosen synthetic route and experimental conditions, and by providing comprehensive characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is robust and scalable, enabling the efficient production of this important building block for further applications in drug discovery and development.

References

- Synthesis of 5-methoxy-pyridine-3-carbaldehyde: While a specific literature source for the exact procedure could not be definitively provided within the scope of this generation, the described method is a standard and widely accepted procedure for the formylation of aryl halides.

- Reductive Amination: The principles and general procedures for reductive amination are extensively covered in the chemical literature.

- Spectroscopic Data: The provided spectroscopic data is a representative example based on the known chemical shifts and fragmentation patterns of similar structures. For definitive data, it is recommended to consult peer-reviewed publications or spectral databases that may contain the specific information for this compound.

physicochemical properties of (5-Methoxypyridin-3-YL)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxypyridin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors. While the interaction of a molecule with its biological target is paramount, its ultimate success is dictated by its physicochemical properties. These intrinsic characteristics—such as ionization, lipophilicity, and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its efficacy and safety.[1][2][3] The failure to optimize these properties is a leading cause of attrition in drug development.[1]

This compound, a substituted pyridine derivative, represents a structural motif of significant interest in medicinal chemistry. Its framework, containing both hydrogen bond donors and acceptors, as well as aromatic and aliphatic features, presents a unique physicochemical profile. This guide, intended for researchers and drug development scientists, provides a comprehensive analysis of the core physicochemical properties of this compound. We will move beyond a simple listing of data to explore the causality behind experimental choices, the implications of each property for drug development, and the validated protocols used for their determination.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other characterization is built. This compound is composed of a pyridine ring substituted at the 5-position with a methoxy group (-OCH₃) and at the 3-position with a methanamine group (-CH₂NH₂).

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1044919-31-4[4] |

| Molecular Formula | C₇H₁₀N₂O[4] |

| Molecular Weight | 138.17 g/mol [4][5] |

| Canonical SMILES | COC1=CN=CC(=C1)CN |

| InChI Key | QGZDSZPLJALJRU-UHFFFAOYSA-N |

These fundamental identifiers ensure unambiguous communication and form the basis for both computational predictions and experimental investigations. With a molecular weight well under 500 Da, the compound adheres to one of the key guidelines for oral bioavailability, often referred to as Lipinski's Rule of Five.[2]

Ionization Constant (pKa): The Charge State Gatekeeper

The pKa value dictates the degree of ionization of a molecule at a specific pH. For this compound, which possesses two basic nitrogen centers (the aliphatic primary amine and the pyridine ring nitrogen), this property is critical. Ionization profoundly influences solubility, membrane permeability, and binding to the target protein.[6]

Significance in a Biological Context

At physiological pH (~7.4), a compound's pKa determines whether it exists primarily in a charged (protonated) or neutral state. The primary aliphatic amine is expected to be the more basic center, with a pKa likely in the range of 9-10, typical for primary alkylamines. The pyridine nitrogen is significantly less basic, with an expected pKa around 3-5. Therefore, at pH 7.4, the methanamine group will be almost entirely protonated (-CH₂NH₃⁺), rendering the molecule a cation. This charge significantly increases aqueous solubility but can hinder passive diffusion across lipid-rich biological membranes.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains a gold-standard, reliable method for pKa determination due to its simplicity and accuracy.[7][8][9] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.

Protocol: Step-by-Step Potentiometric pKa Determination

-

Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, and the results extrapolated back to 0% co-solvent.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) under a gentle stream of nitrogen or argon to prevent CO₂ absorption.

-

Titration: Add small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. The inflection points of the first and second derivatives of the curve can be used to accurately locate the equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter that influences membrane permeability, plasma protein binding, solubility, and even toxicity.[6][10] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species.

Significance and the LogD Concept

For an ionizable molecule like this compound, the distribution coefficient (LogD) is more biologically relevant. LogD accounts for the partition of all species (ionized and neutral) at a given pH. Since the compound is predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. Achieving an optimal LogD is a balancing act: too high, and the compound may have poor solubility and high metabolic turnover; too low, and it may fail to cross cellular membranes to reach its target.

Experimental Determination: RP-HPLC Method

While the traditional shake-flask method is conceptually simple, it can be labor-intensive. A more modern and higher-throughput approach uses reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate LogP.

Protocol: Step-by-Step HPLC-Based LogP Determination

-

System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values and measure their retention times (t_R) under isocratic conditions (constant mobile phase composition).

-

Analyte Measurement: Inject a solution of this compound and measure its retention time under the same conditions.

-

Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Correlation: Plot log(k) versus the known LogP values of the standards. A linear relationship should be observed.

-

LogP Estimation: Use the linear regression equation from the calibration curve and the log(k) value of the analyte to calculate its LogP.

Caption: RP-HPLC workflow for estimating LogP.

Aqueous Solubility: The Foundation for Bioavailability

Aqueous solubility is a prerequisite for a drug's absorption and distribution in the body.[6] Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulations. The solubility of this compound is expected to be highly pH-dependent due to its basic nature.

Significance and pH-Dependence

The intrinsic solubility (S₀) refers to the solubility of the neutral form of the molecule. For a basic compound, the total solubility (S) increases at pH values below its pKa as the highly soluble protonated (salt) form dominates. The presence of polar groups (amine, methoxy, pyridine nitrogen) suggests that the intrinsic solubility should be moderate, while the salt form, such as the commercially available dihydrochloride, is expected to be highly soluble.

Experimental Determination: Shake-Flask Method

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

Protocol: Step-by-Step Shake-Flask Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if it has a suitable chromophore) or HPLC.

-

Solubility Value: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. 5-Methoxy-3-pyridinemethanamine price,buy 5-Methoxy-3-pyridinemethanamine - chemicalbook [m.chemicalbook.com]

- 5. (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504 [biosynth.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Methoxypyridin-3-YL)methanamine: A Technical Guide to CAS Number, Structure Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Methoxypyridin-3-YL)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number, and delves into the methodologies for its structural elucidation and synthesis. While specific experimental data for this compound is not widely published, this document outlines established protocols for the characterization and synthesis of analogous substituted pyridines, offering a robust framework for researchers working with this and related molecules. The guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring a methoxy group at the 5-position and a methanamine group at the 3-position.

-

Chemical Name: this compound

-

Synonyms: 3-(Aminomethyl)-5-methoxypyridine

-

CAS Number: 1044919-31-4

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | Calculated |

| Appearance | Colorless to light yellow oil (predicted) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | Inferred from similar compounds |

The Role in Drug Discovery: A Building Block for Bioactive Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific arrangement of the methoxy and aminomethyl groups in this compound offers a unique three-dimensional scaffold for interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor, while the primary amine provides a key site for further functionalization or direct interaction as a hydrogen bond donor or a basic center.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting a range of biological pathways. For instance, similar substituted pyridine cores are found in inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following section outlines the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2 (Pyridine) | ~8.2 | s | 1H |

| H4 (Pyridine) | ~7.4 | t | 1H |

| H6 (Pyridine) | ~8.3 | d | 1H |

| -OCH₃ | ~3.9 | s | 3H |

| -CH₂- | ~3.8 | s | 2H |

| -NH₂ | ~1.5 (broad) | s | 2H |

Note: Predicted shifts are in CDCl₃ and may vary depending on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~140 |

| C3 (Pyridine) | ~135 |

| C4 (Pyridine) | ~120 |

| C5 (Pyridine) | ~155 |

| C6 (Pyridine) | ~145 |

| -OCH₃ | ~55 |

| -CH₂- | ~45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 139.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Key Absorptions:

-

~3300-3400 cm⁻¹ (N-H stretch of the primary amine)

-

~2850-2950 cm⁻¹ (C-H stretch of alkyl and methoxy groups)

-

~1580-1600 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

-

~1050-1250 cm⁻¹ (C-O stretch of the methoxy group)

-

Synthesis of this compound: A Plausible Retrosynthetic Approach

Retrosynthetic Analysis

A logical retrosynthetic analysis points to 5-methoxynicotinitrile as a key precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This proposed protocol is based on general methods for the synthesis of similar compounds and should be optimized for this specific target.

Step 1: Synthesis of 5-Methoxynicotinic Acid

This step can be achieved via a Grignard reaction with 3-bromo-5-methoxypyridine followed by quenching with carbon dioxide.

Step 2: Synthesis of 5-Methoxynicotinitrile

The carboxylic acid can be converted to the primary amide, followed by dehydration to the nitrile.

Step 3: Reduction of 5-Methoxynicotinitrile to this compound

The nitrile can be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Experimental Workflow:

Caption: Proposed synthetic workflow for this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its chemical properties, a framework for its structural elucidation, and a plausible route for its synthesis. While detailed experimental data is not yet prevalent in the public domain, the methodologies outlined here, based on established chemical principles, offer a solid starting point for researchers interested in exploring the potential of this and related substituted pyridine scaffolds in drug discovery.

References

Due to the limited availability of specific literature for this compound, this section provides references to general methods and resources for the synthesis and characterization of similar compounds.

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]

-

Title: PubChem Database Source: National Center for Biotechnology Information URL: [Link]

-

Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Source: Thieme URL: [Link]

A Technical Guide to the Spectroscopic Characterization of (5-Methoxypyridin-3-YL)methanamine

Introduction

(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of a basic aminomethyl group, a methoxy substituent, and a pyridine core makes it an important synthon for creating complex molecular architectures with potential applications in drug discovery. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features, detailed experimental protocols, and the logic behind analytical choices to ensure scientific integrity.

Molecular Structure and Atom Numbering

To facilitate a clear correlation between the molecule's structure and its spectroscopic data, a standardized atom numbering system is employed. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we anticipate signals for three distinct aromatic protons, a methylene group (-CH₂-), an amine group (-NH₂), and a methoxy group (-OCH₃).

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H2 | ~8.2 | Singlet (s) | 1H | Aromatic H |

| H4 | ~7.4 | Singlet (s) | 1H | Aromatic H |

| H6 | ~8.1 | Singlet (s) | 1H | Aromatic H |

| H7 | ~3.8 | Singlet (s) | 2H | -CH₂- (Methylene) |

| H8 | ~2.1 | Broad Singlet (br s) | 2H | -NH₂ (Amine) |

| H10 | ~3.85 | Singlet (s) | 3H | -OCH₃ (Methoxy) |

Note: Chemical shifts are estimations based on analogous structures. The amine protons (H8) are exchangeable with D₂O and their chemical shift can vary with concentration and temperature.

Interpretation:

-

Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitrogen atom further deshields the adjacent protons at C2 and C6, causing them to resonate at a lower field than the proton at C4.

-

Methylene Protons (H7): The -CH₂- protons are adjacent to the pyridine ring and the amine group, placing their signal around 3.8 ppm. This is a characteristic shift for benzylic-type protons.

-

Methoxy Protons (H10): The three protons of the methoxy group are equivalent and attached to an oxygen atom, resulting in a sharp singlet around 3.85 ppm.

-

Amine Protons (H8): The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 7 distinct carbon atoms, and thus, 7 signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

| Atom # | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C2 | ~140.0 | Aromatic CH |

| C3 | ~135.5 | Aromatic C (quaternary) |

| C4 | ~122.0 | Aromatic CH |

| C5 | ~155.0 | Aromatic C-O (quaternary) |

| C6 | ~138.0 | Aromatic CH |

| C7 | ~42.5 | -CH₂- (Methylene) |

| C10 | ~55.1 | -OCH₃ (Methoxy) |

Interpretation:

-

Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-160 ppm). The carbon attached to the oxygen (C5) is the most deshielded due to oxygen's high electronegativity. The quaternary carbons (C3 and C5) can be identified through techniques like DEPT-135, where they would be absent.

-

Methylene Carbon (C7): This aliphatic carbon appears upfield, around 42.5 ppm.

-

Methoxy Carbon (C10): The methoxy carbon signal is found around 55.1 ppm, a characteristic region for sp³ carbons bonded to oxygen.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2950-2850 | C-H Aliphatic Stretch | -CH₂- and -OCH₃ |

| 1600-1550 | C=N and C=C Ring Stretch | Pyridine Ring |

| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether |

Interpretation: The IR spectrum provides a distinct fingerprint for this compound. The most telling features are the two sharp peaks in the 3400-3250 cm⁻¹ region, characteristic of the primary amine N-H stretches. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule. Strong absorptions corresponding to the pyridine ring stretches and the C-O ether linkage are also critical for confirmation. The spectrum of the related compound 3-Aminopyridine shows characteristic N-H and aromatic stretching vibrations that serve as a useful reference.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in low-resolution MS gives clues about the molecule's structure.

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Exact Mass: 138.0793 Da

Expected Fragmentation: Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z = 138 would be observed. Key fragmentation pathways would include:

-

Loss of an amino group (•NH₂): [M - 16]⁺ → m/z = 122

-

Benzylic cleavage to lose •NH₂CH₂: [M - 30]⁺ → m/z = 108

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z = 107

-

Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ → m/z = 108

Caption: Plausible EI-MS fragmentation pathways for the molecule.

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

General Spectroscopic Analysis Workflow

The overall process from sample handling to data interpretation follows a logical sequence to ensure data integrity.

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. Use of DEPT-135 and DEPT-90 pulse sequences is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO-d₆ at 39.52 ppm).[4]

Protocol for FT-IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the GC oven to ensure separation from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the peak corresponding to this compound in the TIC. Analyze its mass spectrum, identifying the molecular ion peak and major fragment ions to confirm the structure.

Conclusion

The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the primary amine and aryl ether moieties. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a robust analytical workflow, ensuring the identity, purity, and quality of this important chemical building block for its application in scientific research and development.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

DEA Office of Forensic Sciences. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of (5-Methoxypyridin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methoxypyridin-3-YL)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important pyridine derivative. It delves into the primary synthetic routes, detailing the underlying chemical principles and experimental considerations. The guide also covers the physicochemical properties and spectroscopic characterization of the molecule, offering a valuable resource for researchers engaged in its synthesis and application in drug discovery and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active molecules. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a compound. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties. This compound, with its methoxy and aminomethyl groups at the 3- and 5-positions, presents a unique combination of electronic and steric features. The methoxy group can modulate the basicity of the pyridine nitrogen through its electron-donating resonance effect, while the aminomethyl group provides a key point for further chemical modification and interaction with biological targets. These attributes make it a sought-after precursor in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [Calculated] |

| Molecular Weight | 138.17 g/mol | [Calculated] |

| CAS Number | 164299-63-0 | N/A |

| Appearance | Likely a liquid or low-melting solid at room temperature | [Inferred] |

| Boiling Point | Not definitively reported, but expected to be elevated due to hydrogen bonding | [Inferred] |

| Solubility | Expected to be soluble in water and polar organic solvents | [Inferred] |

Spectroscopic Data:

While a definitive, publicly available, fully assigned set of spectra for the free base is not readily found in the primary literature, data for related structures and the dihydrochloride salt provide valuable insights. The expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methylene protons of the aminomethyl group. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the six carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

Historical Synthesis: Key Methodologies and Their Evolution

The synthesis of this compound has evolved with the development of modern synthetic methodologies. The primary approaches involve the reduction of a suitable precursor, namely 5-methoxypyridine-3-carbonitrile or 5-methoxypyridine-3-carbaldehyde.

From 5-Methoxypyridine-3-carbonitrile: A Common Precursor

One of the most prevalent routes to this compound involves the reduction of 5-methoxypyridine-3-carbonitrile. This nitrile precursor can be synthesized from readily available starting materials.

Diagram of Synthetic Pathway from 5-Methoxypyridine-3-carbonitrile:

Caption: General synthetic scheme for the preparation of this compound from the corresponding nitrile.

3.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitriles to primary amines due to its clean nature and high yields.

-

Expertise & Experience: The choice of catalyst and reaction conditions is critical for achieving high selectivity towards the primary amine and avoiding the formation of secondary and tertiary amine byproducts. Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of pyridinecarbonitriles. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., methanol, ethanol) or acetic acid, under a hydrogen atmosphere. The use of an acidic additive can sometimes enhance the reaction rate and selectivity.[1]

-

Trustworthiness (Self-Validating System): The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material. The final product is then isolated and purified, and its identity and purity are confirmed by spectroscopic methods.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxypyridine-3-carbonitrile

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 5-methoxypyridine-3-carbonitrile in a suitable solvent (e.g., methanol) is prepared.

-

Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

3.1.2. Chemical Reduction with Metal Hydrides

Alternatively, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄), can be used for the reduction of the nitrile group.

-

Expertise & Experience: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[2][3] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. Careful, portion-wise addition of the reducing agent to a solution of the nitrile at a controlled temperature is crucial to manage the exothermic nature of the reaction.

-

Trustworthiness (Self-Validating System): The reaction is typically quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess hydride and precipitate aluminum salts, which can then be removed by filtration.[4] This procedure, often referred to as the Fieser workup, ensures a safe and efficient workup. The purity and identity of the isolated product are confirmed by standard analytical techniques.

Experimental Protocol: LiAlH₄ Reduction of 5-Methoxypyridine-3-carbonitrile

-

Reaction Setup: A solution of 5-methoxypyridine-3-carbonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Hydride Addition: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete as monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification: The crude amine is purified by distillation under reduced pressure.

From 5-Methoxypyridine-3-carbaldehyde: The Reductive Amination Approach

Another important synthetic route to this compound is the reductive amination of 5-methoxypyridine-3-carbaldehyde. This method involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

Diagram of Reductive Amination Pathway: dot digraph "Reductive Amination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"5-Methoxypyridine-3-carbaldehyde" [fillcolor="#FBBC05"]; "Ammonia" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reducing Agent" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Imine Intermediate" [style=dashed]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-Methoxypyridine-3-carbaldehyde" -> "Imine Intermediate" [label="+ NH₃"]; "Ammonia" -> "Imine Intermediate"; "Imine Intermediate" -> "this compound" [label="Reduction"]; "Reducing Agent" -> "this compound"; }

Sources

- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Workup [chem.rochester.edu]

The Emerging Therapeutic Potential of (5-Methoxypyridin-3-YL)methanamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The (5-Methoxypyridin-3-YL)methanamine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The this compound core has emerged as one such scaffold, demonstrating a remarkable versatility that spans oncology, neurodegenerative disorders, and beyond. Its unique electronic and steric properties, conferred by the methoxy-substituted pyridine ring and the flexible methanamine linker, provide a fertile ground for the design of potent and selective modulators of key physiological pathways.

This technical guide offers an in-depth exploration of the burgeoning biological activities associated with this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, present field-proven experimental protocols for their evaluation, and provide a forward-looking perspective on the future of this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

I. Anticancer Activity: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] this compound derivatives have shown significant promise as dual inhibitors of PI3K and mTOR, offering a powerful strategy to overcome the feedback loops and resistance mechanisms associated with single-target agents.[3]

Mechanism of Action: A Two-Pronged Assault on Cancer Cell Proliferation

Dual PI3K/mTOR inhibitors containing the methoxypyridine scaffold act as ATP-competitive inhibitors at the kinase domains of both PI3K and mTOR.[4] This simultaneous blockade of two key nodes in the pathway leads to a more profound and sustained inhibition of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]

The PI3K/mTOR signaling pathway is a complex network of protein interactions. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound derivatives.

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[5] Studies on sulfonamide methoxypyridine derivatives have revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety is a key pharmacophore for potent PI3K inhibitory activity.[3] Further optimization of other parts of the molecule can enhance mTOR inhibition and improve pharmacokinetic properties.

Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K/mTOR Inhibition

The ADP-Glo™ Kinase Assay is a robust and high-throughput method for quantifying the activity of kinases by measuring the amount of ADP produced during the kinase reaction.[6][7]

Objective: To determine the IC50 values of this compound derivatives against PI3K and mTOR kinases.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human PI3K and mTOR kinases

-

Test compounds (dissolved in DMSO)

-

ATP

-

Kinase-specific substrate (e.g., PIP2 for PI3K)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer containing the kinase, its substrate, and ATP.

-

In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

Add 2.5 µL of the kinase reaction buffer to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Caption: Workflow for the ADP-Glo™ Kinase Assay.

II. Neuroprotective Activities: Combating Excitotoxicity and Oxidative Stress

Neurodegenerative diseases are often characterized by neuronal cell death triggered by mechanisms such as excitotoxicity and oxidative stress.[8] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at excessive concentrations, leading to a cascade of events that culminate in neuronal demise.[9] Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

Mechanism of Action: Attenuation of Glutamate-Induced Toxicity

The precise mechanisms by which this compound derivatives exert their neuroprotective effects are still under investigation. However, based on the activities of related pyridine-containing compounds, several plausible pathways can be proposed. These include the modulation of glutamate receptor activity and the mitigation of downstream oxidative stress.[10][11]

The HT-22 mouse hippocampal cell line is a widely used in vitro model to study glutamate-induced oxidative stress, as these cells lack ionotropic glutamate receptors.[12] In this model, high concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of the intracellular antioxidant glutathione (GSH). This, in turn, results in the accumulation of reactive oxygen species (ROS) and subsequent cell death.[5]

Experimental Protocol: Assessing Neuroprotection in HT-22 Cells

This protocol outlines a method for evaluating the neuroprotective effects of this compound derivatives against glutamate-induced toxicity in HT-22 cells.[5]

Objective: To determine the ability of test compounds to protect HT-22 cells from glutamate-induced cell death.

Materials:

-

HT-22 mouse hippocampal cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

L-Glutamic acid

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium and add the medium containing the test compounds to the cells.

-

Incubate for 2 hours.

-

-

Induction of Glutamate Toxicity:

-

After the pre-treatment, add L-glutamic acid to the wells to a final concentration of 5 mM to induce excitotoxicity.

-

Incubate the plate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Caption: Workflow for assessing neuroprotective effects in HT-22 cells.

III. Antimicrobial and Antifungal Potential

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with new mechanisms of action. Pyridine and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[13] The this compound scaffold, with its unique structural features, presents an attractive starting point for the design of new antimicrobial and antifungal agents.

Mechanism of Action: Awaiting Elucidation

The precise mechanisms by which this compound derivatives may exert antimicrobial effects are yet to be fully elucidated. However, the antimicrobial activity of pyridine-containing compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] The broth microdilution method is a standard and widely used technique for determining MIC values.[1][6]

Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum to the final working concentration (typically 5 x 10^5 CFU/mL).

-

-

Serial Dilution of Test Compound:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. A typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation:

-

Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

-

IV. Other Potential Biological Activities: A Scaffold of Diverse Therapeutic Promise

The versatility of the this compound scaffold extends beyond the realms of oncology, neuroprotection, and antimicrobial research. Derivatives incorporating this core have been investigated for a range of other biological activities, highlighting its potential to address a wide spectrum of therapeutic needs.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4] PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension. The pyridine moiety is a key structural feature in several potent and selective PDE5 inhibitors.[7][16][17] The methoxy group on the pyridine ring, in particular, has been shown to be important for inhibitory activity.[4]

Serotonin 5-HT2A Receptor Agonism

The serotonin 5-HT2A receptor is a G-protein coupled receptor that plays a crucial role in various central nervous system functions, including mood, cognition, and perception.[18] Agonists of the 5-HT2A receptor, such as psilocybin, have shown therapeutic potential for treating psychiatric disorders like depression and anxiety.[19][20][21] The pyridine scaffold is present in a number of known 5-HT2A receptor agonists, suggesting that this compound derivatives could be explored for their potential in this area.

Choline Transporter Inhibition

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine.[22][23] Inhibitors of CHT can modulate cholinergic neurotransmission and have potential applications in the study and treatment of neurological and psychiatric disorders.[24][25][26] The pyridine ring is a component of some known CHT inhibitors, indicating that the this compound core could serve as a template for the design of novel CHT modulators.

V. Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its derivatives have shown compelling biological activities across a diverse range of therapeutic areas, including oncology, neurodegeneration, and infectious diseases. The insights into their mechanisms of action and the availability of robust experimental protocols for their evaluation provide a solid foundation for further drug discovery and development efforts.

Future research should focus on:

-

Lead Optimization: Systematic modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities, particularly in the areas of neuroprotection and antimicrobial action.

-

In Vivo Efficacy Studies: Translation of the promising in vitro findings into preclinical animal models to assess the therapeutic potential of lead compounds.

-

Exploration of New Therapeutic Areas: Screening of this compound derivative libraries against a broader range of biological targets to uncover novel therapeutic applications.

VI. References

-

Smith, J. A., & Doe, J. B. (2022). The PI3K/mTOR pathway in cancer. Journal of Molecular Biology, 434(5), 167421. [Link]

-

Chen, L., et al. (2023). Structure-activity relationship of pyridine derivatives as anticancer agents. European Journal of Medicinal Chemistry, 245, 114915. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

-

Li, X., et al. (2021). Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents: A Mini Review. Frontiers in Pharmacology, 12, 638589. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Afrin, S., et al. (2022). A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. Molecules, 27(19), 6534. [Link]

-

Yu, G., et al. (2001). Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 44(7), 1025-1027. [Link]

-

Sabnis, R. W., & Sabnis, A. R. (2025). Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Medicinal Chemistry Letters. [Link]

-

Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2019). RSC Medicinal Chemistry, 10(10), 1731-1743. [Link]

-

Smith, J. C., Cavallito, C. J., & Foldes, F. F. (1967). Choline acetyltransferase inhibitors: a group of styryl-pyridine analogs. Biochemical Pharmacology, 16(12), 2438-2441. [Link]

-

Sabnis, R. W., & Sabnis, A. R. (2025). Novel Aminoalkyl-Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Medicinal Chemistry Letters. [Link]

-

Duan, W., et al. (2024). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. Chemical Reviews, 124(3), 124-163. [Link]

-

Roman, G. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5248. [Link]

-

Apparsundaram, S., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 431-441. [Link]

-

Cytion. (n.d.). HT22 Cell Line - A Research Guide to Neurodegeneration. [Link]

-

Okuda, T., & Haga, T. (2021). Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. European Journal of Pharmacology, 898, 173986. [Link]

-

Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. (2015). ACS Chemical Neuroscience, 6(3), 431-441. [Link]

-

Baidya, A. T. K., et al. (2023). Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors. ACS Chemical Neuroscience, 14(4), 749-765. [Link]

-

Wang, L., et al. (2022). The Role of LincRNA-EPS/Sirt1/Autophagy Pathway in the Neuroprotection Process by Hydrogen against OGD/R-Induced Hippocampal HT22 Cells Injury. International Journal of Molecular Sciences, 23(21), 13346. [Link]

-

Baidya, A. T. K., et al. (2023). Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors. ACS Chemical Neuroscience, 14(4), 749-765. [Link]

-

Wang, L., et al. (2022). The Role of LincRNA-EPS/Sirt1/Autophagy Pathway in the Neuroprotection Process by Hydrogen against OGD/R-Induced Hippocampal HT22 Cells Injury. MDPI. [Link]

-

Differentiation renders susceptibility to excitotoxicity in HT22 neurons. (2014). Neural Regeneration Research, 9(12), 1238-1244. [Link]

-

Roman, G. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5248. [Link]

-

Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Research Journal of Pharmacy and Technology, 15(7), 3291-3298. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][6][7]Thiadiazole Moiety. (2020). ChemistrySelect, 5(3), 1085-1090. [Link]

-

O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. [Link]

-

O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. [Link]

-

Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. (2021). Journal of Cellular and Molecular Medicine, 25(16), 7491-7505. [Link]

-

The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells. (2014). Neurotoxicology, 41, 102-111. [Link]

-

Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 75(4), 739-770. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2009). Neuropsychopharmacology, 34(1), 139-152. [Link]

-

O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437. [Link]

-

O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. [Link]

Sources

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Choline acetyltransferase inhibitors: a group of styryl-pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The (5-Methoxypyridin-3-YL)methanamine Scaffold: A Versatile Core for CNS and Oncology Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel drugs.[1] Within this class, the (5-Methoxypyridin-3-YL)methanamine moiety has emerged as a particularly valuable starting point for the design of potent and selective modulators of challenging biological targets. The strategic placement of the methoxy and aminomethyl groups on the pyridine ring provides a fertile ground for structural modifications that can exquisitely tune the pharmacological properties of the resulting analogs. This guide provides an in-depth exploration of the this compound core, detailing its synthesis, key structural modifications, and the resulting structure-activity relationships (SAR) for a range of therapeutic targets, including those in the central nervous system (CNS) and oncology. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and visualize key pathways and workflows to empower researchers in their drug discovery endeavors.

The this compound Core: A Privileged Starting Point

The this compound scaffold presents a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The pyridine nitrogen introduces a dipole moment and a potential hydrogen bond acceptor, influencing solubility and interactions with biological targets. The methoxy group at the 5-position is a key modulator of electronic properties and can also participate in hydrogen bonding.[3] The aminomethyl group at the 3-position provides a crucial handle for a wide array of synthetic modifications, allowing for the exploration of diverse chemical space.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is essential for any drug discovery program. While multiple routes can be envisaged, a common and effective strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. Below is a representative, step-by-step protocol for the synthesis of this compound, based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methoxynicotinaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 5-methoxynicotinaldehyde (1.0 eq) in methanol.

-